7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
Description
7-Methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a tetracyclic heterocyclic compound featuring a planar indoloquinoxaline core substituted with a 7-methyl group and a 2-(3-methylphenoxy)ethyl side chain at the 6-position. The 3-methylphenoxyethyl side chain distinguishes it from other derivatives, influencing solubility, binding affinity, and bioactivity .
Properties
Molecular Formula |
C24H21N3O |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
7-methyl-6-[2-(3-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-16-7-5-9-18(15-16)28-14-13-27-23-17(2)8-6-10-19(23)22-24(27)26-21-12-4-3-11-20(21)25-22/h3-12,15H,13-14H2,1-2H3 |
InChI Key |
HEEQEAQEUXPWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by further functionalization steps. The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, modern methods may employ transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Industrial Production Methods
For industrial production, the use of microwave irradiation and nanoparticles as catalysts has been explored to enhance the efficiency and yield of the synthesis process. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used to catalyze the reactions under aqueous conditions, achieving high yields .
Chemical Reactions Analysis
Types of Reactions
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indoloquinoxaline core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as acetonitrile .
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Research indicates that compounds with indole and quinoxaline structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound has been evaluated for various applications:
Antiviral Activity
Studies have shown that derivatives of indoloquinoxalines possess antiviral properties. For instance, certain compounds within this class have demonstrated efficacy against herpes simplex virus (HSV) and cytomegalovirus (CMV) in vitro. The mechanism involves the inhibition of viral replication by disrupting viral DNA synthesis. Specifically, compounds similar to 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline have been tested for their capacity to inhibit HSV-1 replication at concentrations ranging from 1 to 5 mM depending on the assay conditions .
Anticancer Potential
The indole core is known for its ability to interact with various cellular targets involved in cancer progression. Preliminary studies suggest that this compound may inhibit cell proliferation by modulating enzyme activity linked to cancer pathways. For example, some indoloquinoxalines have been shown to inhibit integrase enzymes critical for cancer cell survival .
Antimicrobial Effects
Research has indicated that compounds similar to 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline exhibit antimicrobial activity against a range of pathogens. The specific mechanisms are still under investigation but may involve interference with bacterial cell wall synthesis or function .
Case Studies
Several studies have documented the applications of related compounds:
Mechanism of Action
The mechanism of action of 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, stabilizing the DNA duplex and potentially inhibiting the replication of cancer cells . Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Substituent Variations
The pharmacological and physicochemical properties of indoloquinoxaline derivatives are highly dependent on substituents. Key comparisons include:
| Compound Name | Substituents at 6-Position | Key Structural Features |
|---|---|---|
| Target Compound | 2-(3-Methylphenoxy)ethyl | Methyl at C7; phenoxyethyl side chain |
| B-220 (2,3-Dimethyl-6-(2-dimethylaminoethyl)) | 2-Dimethylaminoethyl | Aminoethyl side chain; dimethyl groups |
| NCA0424 | Not specified (likely alkyl/aromatic) | High DNA binding affinity |
| 6-(4-Methoxyphenyl) derivative | 4-Methoxyphenyl | Methoxy group enhances HOMO energy |
| 9-Fluoro derivatives (e.g., IDQ-5, IDQ-10) | Fluorine at C9; triazole-linked substituents | Halogenation improves cytotoxicity |
- Methyl Substitution : The 7-methyl group may sterically hinder DNA intercalation compared to unsubstituted or halogenated analogs (e.g., 9-fluoro derivatives), which show enhanced cytotoxicity .
DNA Binding and Thermal Stability
The thermal stability of DNA-compound complexes correlates with binding affinity and pharmacological efficacy:
- High-Affinity Derivatives: B-220 and 9-OH-B-220 exhibit strong DNA binding (ΔTm > 10°C) due to side chains that orient into the DNA minor groove .
- Target Compound: While specific data is unavailable, its phenoxyethyl side chain may promote DNA interaction via aromatic stacking, though the methyl group at C7 could reduce intercalation efficiency compared to planar derivatives like NCA0424 .
Cytotoxicity and Anticancer Activity:
- Ellipticine Analogs : B-220 and NCA0424 demonstrate potent activity against leukemia (IC50 < 1 µM) but poor topoisomerase II inhibition, suggesting DNA intercalation as the primary mechanism .
- 9-Fluoro Derivatives : IDQ-5 and IDQ-10 show enhanced activity against HL-60 cells (IC50 ~0.8 µM), attributed to fluorine’s electron-withdrawing effects and improved DNA binding .
- Antiviral Activity: Aminoethyl derivatives (e.g., B-220) exhibit anti-HIV and anti-CMV activity, while the target compound’s phenoxy group may favor different viral targets .
Antibacterial/Antifungal Activity:
- Coupled Quinoxalines: Compounds with furan-linked side chains (e.g., 1b in ) show moderate activity against S. aureus (ZOI ~14 mm), suggesting that the target compound’s bulky phenoxy group might limit penetration into bacterial cells .
Physicochemical and Electronic Properties
- HOMO/LUMO Levels: The 4-methoxyphenyl derivative () has the highest HOMO (-5.2 eV) and lowest band gap (2.8 eV), making it suitable for optoelectronic applications. The target compound’s electronic profile remains unstudied but likely differs due to its non-conductive phenoxyethyl chain .
- Solubility: Alkoxy side chains (e.g., methoxyethoxyethyl in ) improve aqueous solubility compared to the target compound’s lipophilic phenoxy group .
Biological Activity
7-Methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a synthetic compound belonging to the indoloquinoxaline class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C23H22N2O
- IUPAC Name : 7-Methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
Chemical Structure Visualization :
Chemical Structure (not an actual image link)
7-Methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline exhibits its biological effects primarily through:
- DNA Intercalation : The compound intercalates within DNA strands, disrupting replication and transcription processes, which can lead to cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in various cell lines, contributing to its cytotoxic effects.
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. For instance:
-
In vitro Studies : It has shown promising results against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported as follows:
Cell Line IC50 (µM) MCF-7 2.1 HepG2 2.7
These values indicate a potent anticancer activity compared to standard treatments like sorafenib.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies assessing its effectiveness against various bacterial strains, it exhibited significant inhibitory effects:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, etc.
- Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL depending on the strain.
Case Studies and Research Findings
-
Case Study on HepG2 Cells :
- A study demonstrated that treatment with the compound led to a significant increase in apoptotic markers such as caspase-3 and caspase-9 levels, indicating its potential as an anticancer agent.
- The compound's ability to induce apoptosis was evidenced by a significant increase in BAX levels and a decrease in Bcl-2 levels.
-
Mechanistic Insights :
- Molecular docking studies revealed that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways.
- Enzymatic assays indicated that it inhibits specific enzymes related to cancer cell proliferation.
Safety Profile
Toxicity assessments have shown that while the compound is effective against cancer cells, it exhibits relatively low toxicity towards normal cells. For instance, in primary rat hepatocyte cultures, the IC50 was found to be higher than that observed in cancer cell lines, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline and its analogs?
- Answer : The compound can be synthesized via Pd-catalyzed C–N coupling and Suzuki reactions, as demonstrated for indoloquinoxaline derivatives. A two-step approach involves (1) generating intermediates like 6-(oxiranylmethyl)-6H-indolo[2,3-b]quinoxaline using perchloric anhydride in alkaline media, followed by (2) condensation with amines or phenoxyethyl groups . For side-chain modifications (e.g., phenoxyethyl groups), nucleophilic substitution with NaH in DMF is effective, yielding derivatives with >80% purity after chromatographic purification .
Q. How does the DNA-binding mechanism of indolo[2,3-b]quinoxaline derivatives compare to classical intercalators like ellipticine?
- Answer : Indoloquinoxalines, including 7-methyl-6-[2-(3-methylphenoxy)ethyl] derivatives, intercalate into DNA via their planar tetracyclic chromophore, similar to ellipticine. However, binding affinity (log Ka) depends on substituents: bulkier groups (e.g., phenoxyethyl) reduce binding due to steric hindrance, as shown by fluorescence titration and thermal denaturation assays . For example, dimethylaminoethyl-substituted analogs exhibit stronger intercalation (ΔTm = +8–10°C) than phenoxyethyl derivatives .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Answer : Key techniques include:
- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent regiochemistry (e.g., phenoxyethyl chain at position 6) .
- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 384.16 for C24H21N3O) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
Advanced Research Questions
Q. How do structural modifications (e.g., side-chain length, substituent electronegativity) influence DNA-binding and antiviral activity?
- Answer :
- Side-chain length : Shorter chains (e.g., dimethylaminoethyl) enhance DNA affinity by reducing steric hindrance. For example, B-220 (dimethylaminoethyl-substituted) shows log Ka = 5.2 vs. 4.5 for phenoxyethyl analogs .
- Electron-withdrawing groups : Nitro or halogen substituents at position 9 increase intercalation strength by polarizing the chromophore .
- Antiviral SAR : Optimal activity against herpes simplex virus (IC50 < 1 µM) requires a balance between DNA affinity and cellular permeability, achieved with hydrophilic side chains .
Q. What contradictions exist in reported DNA-binding data for indoloquinoxalines, and how can they be resolved experimentally?
- Answer : Discrepancies arise from:
- Assay variability : Fluorescence titration may overestimate Ka compared to equilibrium dialysis due to fluorescence quenching artifacts .
- Sequence specificity : Some studies report AT-rich preference , while others note GC-minor groove binding . Resolution requires combining atomic-level techniques (e.g., X-ray crystallography of compound-DNA complexes) and isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. Can this compound serve as an anolyte in nonaqueous redox flow batteries, and what electrochemical properties support this application?
- Answer : Indoloquinoxalines exhibit low reduction potentials (−1.8 to −2.1 V vs. Fc/Fc<sup>+</sup>) and high stability (>500 cycles with <5% capacity loss), making them viable anolytes. The phenoxyethyl side chain enhances solubility in acetonitrile-based electrolytes . Cyclic voltammetry shows reversible one-electron reduction at −2.05 V, critical for energy density optimization .
Q. How does the HOMO-LUMO band gap of 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline compare to derivatives with methoxyphenyl or triazole substituents?
- Answer :
- Methoxyphenyl derivatives : Lower band gaps (2.1–2.3 eV) due to electron-donating methoxy groups raising HOMO levels .
- Triazole-substituted analogs : Band gaps increase (2.5–2.7 eV) due to electron-withdrawing triazole moieties .
- Phenoxyethyl-substituted compound : Intermediate band gap (~2.4 eV), suitable for optoelectronic applications like OLEDs .
Methodological Guidance
Q. What in silico approaches are recommended to predict the pharmacokinetic profile of this compound?
- Answer : Use molecular docking (AutoDock Vina) to simulate DNA intercalation and Topo II inhibition. ADMET prediction via SwissADME indicates moderate bioavailability (QED = 0.45) and blood-brain barrier permeability (log BB = −0.8). MD simulations (AMBER) assess binding stability over 100 ns trajectories .
Q. How can researchers optimize synthetic yields for gram-scale production?
- Answer :
- Pd-catalyzed reactions : Use Pd(OAc)2/XPhos ligand systems to achieve >85% yield in Suzuki couplings .
- Side-chain alkylation : Optimize NaH stoichiometry (1.2 eq.) and reaction time (5–8 h) in anhydrous DMF .
- Purification : Employ flash chromatography with ethyl acetate/hexane (3:7) gradients, followed by recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
